Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone

Catalog No.
S13214787
CAS No.
72010-29-8
M.F
C25H36N2
M. Wt
364.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene...

CAS Number

72010-29-8

Product Name

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone

IUPAC Name

N-[(E)-(4-octylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine

Molecular Formula

C25H36N2

Molecular Weight

364.6 g/mol

InChI

InChI=1S/C25H36N2/c1-3-5-6-7-8-9-11-23-14-18-25(19-15-23)21-27-26-20-24-16-12-22(10-4-2)13-17-24/h12-19,21,26H,3-11,20H2,1-2H3/b27-21+

InChI Key

OTUQHPCOTMDXFW-SZXQPVLSSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is a hydrazone compound characterized by the presence of both an aldehyde and a hydrazone functional group. Its molecular formula is C22H30N2OC_{22}H_{30}N_2O, and it has a molecular weight of approximately 350.50 g/mol. This compound is derived from the condensation reaction between 4-octylbenzaldehyde and a hydrazine derivative, specifically 4-propylphenylhydrazine. The resulting structure features a long alkyl chain, which contributes to its unique physical and chemical properties, including its solubility and reactivity.

Typical of hydrazones:

  • Condensation Reactions: It can react with various carbonyl compounds to form new hydrazones.
  • Reduction: The hydrazone group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone can undergo hydrolysis to regenerate the original aldehyde and release hydrazine.
  • Oxidation: The compound may also be oxidized to yield various oxidized derivatives, depending on the conditions used.

The synthesis of Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone typically involves the following steps:

  • Preparation of Reactants: Obtain 4-octylbenzaldehyde and 4-propylphenylhydrazine.
  • Condensation Reaction:
    • Mix equimolar amounts of both reactants in an appropriate solvent (e.g., ethanol).
    • Heat the mixture under reflux for several hours while stirring.
    • Monitor the reaction progress using techniques such as thin-layer chromatography.
  • Purification: After completion of the reaction, cool the mixture and precipitate the product by adding water or an appropriate non-solvent. The solid product can then be filtered, washed, and recrystallized to obtain pure Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone.

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug discovery for developing new therapeutic agents.
  • Chemical Research: Its unique structure makes it an interesting subject for studies in organic synthesis and reaction mechanisms.
  • Material Science: Hydrazones are often explored for their properties in materials science, particularly in creating polymers or coatings with specific functionalities.

Interaction studies involving Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone may focus on its binding affinity with biological targets or its reactivity with other chemical species. Techniques such as molecular docking simulations or spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) could be employed to elucidate these interactions.

Similar Compounds

Several compounds share structural similarities with Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-OctylbenzaldehydeC15H22OC_{15}H_{22}OPrecursor aldehyde with a long alkyl chain
4-PropylbenzaldehydeC12H16OC_{12}H_{16}OSimilar structure without the hydrazone functionality
HydrazobenzeneC12H12N2C_{12}H_{12}N_2A simple hydrazone without alkyl substituents
4-HydroxybenzaldehydeC7H6O2C_{7}H_{6}O_2Contains a hydroxyl group; used in various biological studies

Uniqueness

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its combination of a long octyl chain and a propylene-substituted phenyl group within the hydrazone framework. This structural complexity may influence its solubility and reactivity compared to simpler compounds like hydrazobenzene or other substituted benzaldehydes.

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

364.287849157 g/mol

Monoisotopic Mass

364.287849157 g/mol

Heavy Atom Count

27

General Manufacturing Information

Benzaldehyde, 4-octyl-, 2-[(4-propylphenyl)methylene]hydrazone: INACTIVE

Dates

Modify: 2024-08-10

Explore Compound Types